molecular formula C19H12N4O B15078617 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol CAS No. 114991-84-3

2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol

Cat. No.: B15078617
CAS No.: 114991-84-3
M. Wt: 312.3 g/mol
InChI Key: LEMNVHBJNRYNDG-UHFFFAOYSA-N
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Description

2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol is a compound that belongs to the class of benzimidazole derivativesIt has been studied for its coordination properties with metals such as uranyl and copper, which exhibit unique fluorescence characteristics .

Preparation Methods

The synthesis of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol can be achieved through a convenient one-pot process. This involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. The reaction yields the desired compound with various substituents (X = H, CH3O, CH2OH, Cl, Br) in 80-85% yield

Chemical Reactions Analysis

2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol involves its ability to coordinate with metal ions through its imidazole and phenolic hydroxyl groups. This coordination leads to changes in the compound’s electronic structure, resulting in unique fluorescence properties. The molecular targets and pathways involved in its biological activities are related to its interaction with metal ions and the subsequent modulation of cellular processes .

Properties

CAS No.

114991-84-3

Molecular Formula

C19H12N4O

Molecular Weight

312.3 g/mol

IUPAC Name

2-(10H-imidazo[4,5-b]phenazin-2-yl)phenol

InChI

InChI=1S/C19H12N4O/c24-18-8-4-1-5-11(18)19-22-16-9-14-15(10-17(16)23-19)21-13-7-3-2-6-12(13)20-14/h1-10,20,24H

InChI Key

LEMNVHBJNRYNDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O

Origin of Product

United States

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